molecular formula C9H12BrClN2O B3032319 (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1417789-14-0

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B3032319
CAS No.: 1417789-14-0
M. Wt: 279.56
InChI Key: NCUGVVBYQVQFDJ-DDWIOCJRSA-N
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Description

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C9H12BrClN2O and its molecular weight is 279.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Enantiomers and Antitumor Activity : The synthesis of R- and S-isomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, was studied, focusing on their stereostructures and potential antitumor activities. These isomers showed inhibition of PI3Kα kinase, suggesting potential applications in cancer research (Zhou et al., 2015).
  • Preparation of Acyclic Pyridine C-Nucleosides : Research on the synthesis of related pyridine derivatives for potential applications in the development of novel nucleosides was conducted (Hemel et al., 1994).

Chemical Reactions and Transformations

  • Reagent for Synthesis of Chloro Compounds : Pyridine hydrochloride, a compound closely related to the one , has been used effectively for the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).
  • Antibacterial Activity of Cyanopyridine Derivatives : A study on 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives investigated their antimicrobial activity, revealing promising results against various bacteria (Bogdanowicz et al., 2013).

Applications in Organic Synthesis

  • Synthesis of Alkyl 5-hydroxy-pyridin- and Pyrimidin-2-yl Acetate : The efficient synthesis of related pyridine derivatives was explored, which has implications for the development of pharmaceuticals and other organic compounds (Morgentin et al., 2009).
  • Synthesis of Pyrazolo[1,5‐a]Pyridines : Research into the synthesis of pyrazolopyridines using related pyridine compounds, indicating potential applications in the development of novel heterocyclic compounds (Greszler et al., 2009).

Mechanism of Action

While the specific mechanism of action for “®-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is not available, the pyrrolidine ring and its derivatives are known to have various biological activities . Docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity .

Safety and Hazards

The safety information for “®-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” indicates that it has a signal word of "Warning" .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

5-bromo-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGVVBYQVQFDJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-14-0
Record name Pyridine, 5-bromo-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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